2-[4-(1-Benzofuran-2-amido)phenyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1-benzofuran-2-carbonylamino)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-16(20)9-11-5-7-13(8-6-11)18-17(21)15-10-12-3-1-2-4-14(12)22-15/h1-8,10H,9H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAXIWDRNDXVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 2 4 1 Benzofuran 2 Amido Phenyl Acetic Acid Derivatives
Strategies for the Construction of the Benzofuran (B130515) Core
The benzofuran scaffold is a key structural component, and its synthesis can be achieved through various methodologies, primarily categorized into cyclization reactions and cross-coupling approaches.
Cyclization Reactions in Benzofuran Synthesis
Intramolecular cyclization is a fundamental and widely used strategy for constructing the benzofuran ring system. These reactions typically involve the formation of a C-O or C-C bond to close the heterocyclic ring.
One common approach is the acid-catalyzed cyclization of appropriately substituted precursors. For instance, acetal (B89532) substrates can undergo cyclization in the presence of an acid catalyst like polyphosphoric acid (PPA). The mechanism involves protonation of the acetal, followed by the elimination of an alcohol to form an oxonium ion. Subsequent intramolecular nucleophilic attack by the phenyl ring and a second alcohol elimination yields the benzofuran core. wuxiapptec.com The regioselectivity of this cyclization can be influenced by the electronic properties of the substituents on the aromatic ring. wuxiapptec.com
Another significant method is the palladium-catalyzed oxidative cyclization of o-alkenylphenols. nih.gov This transformation can be achieved using catalysts such as PdCl2/CuCl/O2, which facilitates the conversion of an olefin to the benzofuran ring system. rsc.org Additionally, iodine-induced cyclization of intermediates like 3-iodobenzofuranaldehyde provides another route to the core structure. rsc.org
| Cyclization Method | Precursor | Catalyst/Reagent | Key Features |
| Acid-Catalyzed Cyclization | Acetal Substrates | Polyphosphoric Acid (PPA) | Involves oxonium ion intermediate. wuxiapptec.com |
| Oxidative Cyclization | o-Alkenylphenols | PdCl2/CuCl/O2 | Efficient for olefin conversion. nih.govrsc.org |
| Iodine-Induced Cyclization | e.g., 3-Iodobenzofuranaldehyde | Iodine | Forms the benzofuran core. rsc.org |
Cross-Coupling Approaches for Benzofuran Elaboration
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing and functionalizing the benzofuran nucleus. The Sonogashira and Suzuki cross-coupling reactions are particularly noteworthy in this context.
The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is extensively used for benzofuran synthesis. rsc.org For example, the coupling of o-halophenols with terminal alkynes in the presence of a palladium catalyst (like Pd(PPh3)2Cl2) and a copper(I) co-catalyst (CuI) can lead to the formation of the benzofuran ring in a single step. rsc.org This method has been successfully applied to the synthesis of various natural products containing the benzofuran motif. rsc.org
The Suzuki cross-coupling reaction provides a versatile method for introducing aryl substituents onto the benzofuran core, allowing for the synthesis of 2-arylbenzofurans. semanticscholar.orgmdpi.com This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with a halide or triflate in the presence of a palladium catalyst. mdpi.com The use of aqueous media and specific palladium complexes can lead to good to excellent yields of the desired products. semanticscholar.orgmdpi.com
| Cross-Coupling Reaction | Reactants | Catalyst System | Key Application |
| Sonogashira Coupling | o-Halophenol and Terminal Alkyne | Pd(PPh3)2Cl2/CuI | One-pot synthesis of benzofurans. rsc.org |
| Suzuki Coupling | Organoboron Compound and Halide/Triflate | Pd(II) Complex | Synthesis of 2-arylbenzofurans. semanticscholar.orgmdpi.com |
Synthesis of Phenylacetic Acid Moieties and their Functionalization
The phenylacetic acid portion of the target molecule is another critical building block. Various methods exist for its synthesis and subsequent functionalization.
A common and traditional method for preparing phenylacetic acid is the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org This can be achieved using either acidic or alkaline conditions, with acid hydrolysis often being preferred for its smoother reaction profile. orgsyn.org Another classical approach is the carbonation of benzylmagnesium chloride. orgsyn.org
More modern techniques involve palladium-catalyzed carbonylation reactions. For instance, 2,4-dichlorophenylacetic acid can be synthesized in high yield via the carbonylation of 2,4-dichlorobenzyl chloride using a palladium catalyst in the presence of carbon monoxide. researchgate.netresearchgate.net This method offers a mild and effective route to various phenylacetic acid derivatives from their corresponding benzyl chlorides. researchgate.net
Functionalization of the phenylacetic acid moiety can be achieved through various aromatic substitution reactions, allowing for the introduction of different substituents on the phenyl ring. These modifications are crucial for tuning the properties of the final compound.
Amide Bond Formation Techniques and Optimization for 1-Benzofuran-2-amido Linkages
The formation of the amide bond between the benzofuran-2-carboxylic acid and the 4-aminophenylacetic acid moiety is a pivotal step in the synthesis of the target molecule. Several coupling reagents are commonly employed to facilitate this transformation.
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are frequently used to activate the carboxylic acid for amidation. nih.govrsc.org The reaction is typically carried out in an appropriate solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov
Other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) can also be utilized. nih.gov The choice of coupling reagent and reaction conditions can be optimized to maximize the yield and purity of the desired amide product.
In some cases, the carboxylic acid is first converted to a more reactive species, such as an acid chloride, using reagents like oxalyl chloride or thionyl chloride. nih.gov The resulting acid chloride can then react readily with the amine to form the amide bond. nih.gov
Multi-Step Synthetic Routes to Access Substituted 2-[4-(1-Benzofuran-2-amido)phenyl]acetic Acid Compounds
Synthesis of the Benzofuran-2-carboxylic Acid: This can be achieved through various methods, including the reaction of salicylaldehydes with haloacetates followed by cyclization. core.ac.uk
Synthesis of the Substituted 4-Aminophenylacetic Acid: This component can be prepared from commercially available starting materials, with functional groups introduced as needed.
Amide Coupling: The two key fragments are then joined via an amide bond formation reaction using one of the techniques described in section 2.3.
The specific sequence of steps and the choice of reagents will depend on the desired substitution pattern on both the benzofuran and the phenylacetic acid moieties. The modular nature of this synthetic approach allows for the creation of a diverse library of compounds for further investigation.
Stereoselective Synthesis and Chiral Resolution of Analogues
While the parent compound, this compound, is achiral, the introduction of stereocenters in its derivatives would necessitate stereoselective synthetic methods or chiral resolution techniques. For instance, if a substituent on the benzofuran or phenylacetic acid moiety creates a chiral center, enantiomerically pure starting materials or asymmetric synthesis methodologies would be required to obtain a single enantiomer.
Chiral resolution, which involves the separation of a racemic mixture into its individual enantiomers, can be achieved through various methods, such as the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. The specific approach would depend on the chemical nature of the chiral derivative.
Computational and Theoretical Investigations of 2 4 1 Benzofuran 2 Amido Phenyl Acetic Acid and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstones of this field, providing a balance of accuracy and computational efficiency for examining molecular structure and electronics.
The precise three-dimensional arrangement of atoms—the molecular geometry—is a critical determinant of a compound's properties. DFT and HF methods are widely used to determine the most stable conformation (the optimized geometry) of a molecule by finding the minimum energy state on its potential energy surface.
DFT, in particular, has become a popular choice due to its effective inclusion of electron correlation for a reasonable computational cost. researchgate.net Various functionals, such as B3LYP, are paired with basis sets like 6-311+G(d,p) or 6-31G(d,p) to perform these calculations. aip.orgresearchgate.net For instance, a study on 1-benzofuran-2-carboxylic acid, a structural precursor to the title compound, utilized the B3LYP/6-31G(d,p) level of theory to calculate its optimized geometric parameters. researchgate.net The results showed excellent agreement between the calculated and experimentally determined bond lengths and angles, validating the accuracy of the computational approach. researchgate.net Similarly, investigations on the parent 1-benzofuran scaffold using DFT/B3LYP/6-311+G(d,p) have provided detailed insights into its planar structure and the influence of different environments (gas phase vs. aqueous) on its geometry. aip.org
| Parameter | Calculated Bond Length (Å) for 1-Benzofuran-2-carboxylic acid researchgate.net | Calculated Bond Angle (°) for 1-Benzofuran-2-carboxylic acid researchgate.net |
|---|---|---|
| O1-C2 | 1.366 | - |
| C2-C3 | 1.378 | - |
| C8-O1-C2 | - | 105.7 |
| O1-C2-C3 | - | 111.4 |
Understanding how molecules interact with light is crucial for applications in materials science and bioimaging. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. scirp.org It calculates the energies of electronic transitions from the ground state to various excited states. scirp.orgscirp.org
The accuracy of TD-DFT predictions depends heavily on the choice of the exchange-correlation functional. arxiv.org Studies on benzofuran (B130515) derivatives have employed functionals like CAM-B3LYP and PBE0 to simulate their spectroscopic properties. nih.gov For example, research on 2-(5-formylbenzofuran-2-yl)acetamide, an analogue of the title compound, used TD-DFT to analyze its absorption spectra in different solvents. nih.gov The calculations can predict the maximum absorption wavelength (λmax), oscillator strength (a measure of transition probability), and the nature of the electronic transitions, often corresponding to π-π* transitions within the conjugated system. researchgate.netnih.gov This information is vital for designing molecules with specific optical properties.
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors
The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and polarizability. jetir.org
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jetir.orgphyschemres.org This intramolecular charge transfer is also linked to potential non-linear optical (NLO) activity. physchemres.org Quantum chemical calculations are routinely used to determine the energies of these orbitals and derive various global reactivity descriptors.
Computational studies on benzofuran derivatives have reported a range of HOMO-LUMO gaps, depending on the specific substituents. For 1-benzofuran-2-carboxylic acid, the calculated gap is 4.735 eV, indicating significant stability. researchgate.net A study on 7-methoxy-benzofuran-2-carboxylic acid reported a smaller gap of 4.189 eV, suggesting it is comparatively more reactive. jetir.org The analysis of these orbitals provides a quantitative measure of the electronic characteristics and chemical reactivity of benzofuran-based compounds.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 1-Benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 | researchgate.net |
| 7-Methoxy-benzofuran-2-carboxylic acid | - | - | 4.189 | jetir.org |
| 1,3-Diphenylisobenzofuran | - | - | 3.05 | nih.gov |
Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the nature of chemical bonds. researchgate.net It provides a detailed picture of electron density delocalization from filled Lewis-type orbitals (donors) to empty non-Lewis orbitals (acceptors). aip.org For benzofuran systems, NBO analysis can quantify the stabilization energies associated with π-conjugation and hyperconjugative interactions, offering a deeper understanding of the molecule's electronic stability. researchgate.net
Non-Linear Optical (NLO) properties refer to the ability of a material to alter the properties of light passing through it, a phenomenon with applications in telecommunications and photonics. Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer often exhibit high NLO activity. physchemres.org Computational chemistry can predict NLO properties such as the mean polarizability (α) and the first-order hyperpolarizability (β). physchemres.org Studies on various benzofuran derivatives have shown that they can possess remarkable NLO properties, with calculated hyperpolarizability values indicating their potential as NLO materials. physchemres.orgnih.gov For instance, the first-order hyperpolarizability of some 2-phenylbenzofuran (B156813) derivatives was found to be significantly large, highlighting their NLO potential. physchemres.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing insights into conformational flexibility and stability.
In the context of drug design, MD simulations are crucial for understanding how a ligand (like a benzofuran derivative) interacts with its biological target, such as a protein. nih.gov For example, MD simulations of benzofuran-based inhibitors bound to the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) enzyme were performed for 100 nanoseconds. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations revealed that the ligand-protein complexes were stable over time, providing confidence in the binding modes predicted by docking. nih.gov Such simulations are essential for assessing the stability of molecular conformations and intermolecular interactions in a dynamic, solvated environment.
In Silico Prediction of Molecular Interactions and Binding Affinities
Identifying and characterizing the interactions between a small molecule and a biological macromolecule is a central goal of medicinal chemistry. In silico techniques like protein-ligand docking and pharmacophore modeling are indispensable tools in this endeavor.
Protein-ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein receptor. africanjournalofbiomedicalresearch.comresearchgate.net This allows for the prediction of the binding conformation and an estimation of the binding affinity, typically reported as a binding energy score. Numerous studies have employed docking to investigate the potential of benzofuran derivatives as inhibitors of various enzymes. For example, docking studies of benzofuran-based compounds have explored their binding to targets such as acetylcholinesterase (implicated in Alzheimer's disease), Lysine-Specific Demethylase 1 (an anti-cancer target), and various microbial enzymes. researchgate.netnih.govnih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. nih.gov
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific receptor. This "pharmacophore" serves as a template for designing new molecules with improved activity or for searching virtual libraries for potential new leads. nih.govmdpi.com For benzofuran derivatives, this approach helps to understand the structure-activity relationships and guide the synthesis of more potent analogues. bepls.com
| Benzofuran Analogue Class | Biological Target | Predicted Binding Affinity (Example) | Reference |
|---|---|---|---|
| Benzofuran-1,3,4-oxadiazoles | Mtb Pks13 | -14.82 kcal/mol | nih.gov |
| Benzofuran-based derivatives | Acetylcholinesterase | - | nih.gov |
| TAM-16 (Benzofuran class) | Mtb Pks13 | -51.43 kcal/mol (Binding Free Energy) | nih.gov |
| 1-Benzofuran | Breast Cancer Target (6NMO) | -5.7 kcal/mol | aip.org |
Structure Activity Relationship Sar Studies of 2 4 1 Benzofuran 2 Amido Phenyl Acetic Acid Analogues
Influence of Substituent Variation on Biological Activity
The biological activity of benzofuran (B130515) derivatives can be significantly modulated by the introduction of various substituents on both the benzofuran ring and the appended phenyl group. Research on related benzofuran-2-carboxamide (B1298429) scaffolds has demonstrated that these modifications can impact potency and selectivity against various biological targets, including cancer cell lines. nih.govnih.gov
Substituents on the Benzofuran Ring:
The substitution pattern on the benzofuran nucleus plays a critical role in determining the biological profile. For instance, in a series of benzofuran-2-carboxamide derivatives, the presence of a methoxy (B1213986) group at the 6-position was found to be essential for high antiproliferative activity against several cancer cell lines. rsc.org Similarly, the introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity. nih.gov Halogenation of the benzofuran ring, particularly with bromine, has also been associated with enhanced cytotoxicity. nih.gov
Substituents on the Phenyl Ring:
Modifications to the N-phenyl ring of the benzofuran-2-carboxamide core also exert a profound influence on activity. Studies have shown that the presence of an N-phenethyl carboxamide can significantly enhance antiproliferative activity, which can be further potentiated by a morpholinyl substitution at the para position of the phenethyl ring. nih.gov In other series of benzofuran-2-carboxamide derivatives, electron-withdrawing groups in the ortho position of the benzofuran ring and in the para position of an aryl ring have been shown to increase antimicrobial potency, while electron-donating groups tend to weaken it. nih.gov
The following table summarizes the influence of various substituents on the anticancer activity of a series of benzofuran-2-carboxamide analogues, providing insights into potential modifications for 2-[4-(1-Benzofuran-2-amido)phenyl]acetic acid.
| Compound ID | Benzofuran Substitution | N-Phenyl Substitution | Anticancer Activity (IC50 in µM) |
| Analog 1 | 6-Methoxy | Unsubstituted | 5.74 (HepG2), 0.57 (A549) |
| Analog 2 | Unsubstituted | Unsubstituted | Lower activity than methoxy analog |
| Analog 3 | - | N-phenethyl-4-morpholinyl | 1.136 (against specific cancer cell line) |
| Analog 4 | 3-Methyl, 6-Methoxy | - | 2-4 times more potent than unsubstituted at C-3 |
Data compiled from related benzofuran-2-carboxamide studies for illustrative purposes. nih.govrsc.orgnih.gov
Positional and Stereochemical Effects on Ligand-Target Recognition
Positional Isomerism:
The position of substituents on both the benzofuran and phenyl rings can dramatically alter the molecule's ability to bind to a target. For example, studies on aminopropyl)benzofuran isomers have shown that different positional isomers can be distinguished by their mass spectrometric fragmentation patterns, suggesting distinct electronic and spatial properties that would likely translate to differences in biological activity. nih.gov The relative positions of the amide linkage and the acetic acid moiety on the central phenyl ring are also crucial. The para-substitution pattern in the parent compound provides a specific vector and distance between the benzofuran core and the carboxylic acid group, which would be altered in ortho- or meta-isomers, likely affecting target recognition.
Stereochemistry:
Identification of Key Pharmacophoric Features for Desired Biological Profiles
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov For this compound, the key pharmacophoric features can be deduced from its constituent parts: the benzofuran-2-carboxamide core and the phenylacetic acid moiety.
Key Pharmacophoric Features:
Hydrogen Bond Acceptors and Donors: The amide linkage provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The carboxylic acid group of the phenylacetic acid moiety also contains a hydrogen bond donor (O-H) and a hydrogen bond acceptor (C=O). These features are crucial for forming interactions with amino acid residues in a target's binding site. nih.gov
Hydrophobic/Aromatic Regions: The benzofuran ring system and the central phenyl ring constitute significant hydrophobic and aromatic regions. These are important for engaging in van der Waals and π-π stacking interactions with the target protein. nih.gov
Anionic Center: The carboxylic acid group, which is typically ionized at physiological pH, provides a key anionic center. This can form ionic bonds or strong hydrogen bonds with positively charged residues in the binding pocket.
The phenylacetic acid moiety itself is a known pharmacophore in various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Its presence suggests that the molecule may target enzymes or receptors where an acidic group is important for binding and activity.
Rational Design Principles for Lead Optimization and Potency Enhancement
Rational drug design aims to optimize the biological activity of a lead compound through systematic chemical modifications based on an understanding of its SAR and interaction with its target. For this compound, several principles can be applied for lead optimization.
Bioisosteric Replacement:
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. chem-space.com
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic moieties to modulate acidity, lipophilicity, and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. cambridgemedchemconsulting.com These replacements can sometimes lead to improved pharmacokinetic properties.
Phenyl Ring Bioisosteres: The phenyl rings can be replaced with other aromatic or non-aromatic cyclic systems to explore different binding interactions and improve properties like solubility and metabolic stability. Non-classical bioisosteres such as bicyclo[1.1.1]pentane (BCP) have been used as effective phenyl mimics. nih.govdundee.ac.uk
Scaffold Hopping and Fragmentation:
Structure-Based and Ligand-Based Drug Design:
If the biological target of this compound is known, structure-based drug design can be employed. This involves using the 3D structure of the target to design molecules that fit optimally into the binding site. nih.gov In the absence of a target structure, ligand-based methods can be used, which rely on the SAR of a series of active molecules to build a pharmacophore model. nih.gov
Comparative SAR Analysis with Related Benzofuran and Phenylacetic Acid Scaffolds
Comparison with Other Benzofuran Scaffolds:
The benzofuran scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The SAR of this compound can be contextualized by comparing it to other benzofuran-containing molecules.
For example, many biologically active benzofurans are substituted at the 2- and 3-positions. The presence of a carboxamide linkage at the 2-position, as in the target molecule, is a common feature in many bioactive benzofurans. nih.gov However, the nature of the substituent at the other end of the amide is highly variable and dictates the specific biological activity. For instance, benzofuran-2-carboxamides linked to different heterocyclic rings have shown potent and selective anticancer activity. nih.gov
Comparison with Other Phenylacetic Acid Scaffolds:
Phenylacetic acid and its derivatives are found in a variety of drugs and natural products. wikipedia.orgnbinno.com Phenylacetic acid itself is a metabolite of phenylalanine and has been investigated for its potential antineoplastic activity. The acetic acid side chain provides a crucial acidic handle for interaction with biological targets.
By combining the well-established SAR of the benzofuran-2-carboxamide core with the known pharmacophoric contributions of the phenylacetic acid moiety, a more complete understanding of the SAR of this compound can be achieved, guiding the design of new analogues with potentially enhanced therapeutic properties.
Biological Activities and Mechanistic Elucidation of 2 4 1 Benzofuran 2 Amido Phenyl Acetic Acid and Its Derivatives
Anti-inflammatory Properties
The anti-inflammatory potential of 2-[4-(1-Benzofuran-2-amido)phenyl]acetic acid and its analogs is a cornerstone of their pharmacological interest. Studies have demonstrated that these compounds can mitigate inflammatory responses through a multi-pronged approach, targeting inflammatory mediators, intracellular signaling cascades, and key enzymes involved in the inflammatory process.
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Cytokines)
A hallmark of inflammation is the overproduction of signaling molecules that propagate the inflammatory response. Key among these are nitric oxide (NO) and prostaglandin E2 (PGE2). Research into benzofuran (B130515) derivatives has shown a marked ability to inhibit the production of these mediators. For instance, certain aza-benzofuran compounds have demonstrated significant inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. nih.gov Two such compounds exhibited potent anti-inflammatory activity with IC50 values of 17.3 and 16.5 μM, respectively, which were more potent than the positive control, celecoxib (B62257) (IC50 = 32.1 μM). nih.gov Docking studies have suggested that these compounds can fit ideally within the active site of murine inducible nitric oxide synthase (iNOS), forming characteristic hydrogen bonds. nih.gov
Similarly, the inhibition of prostaglandin E2 (PGE2) synthesis is a critical aspect of anti-inflammatory action. researchgate.net While direct data for this compound is limited, studies on other benzofuran and benzopyran-4-one derivatives have shown their capacity to inhibit PGE2 synthesis. researchgate.net This suggests that the benzofuran scaffold is a promising pharmacophore for the development of PGE2 inhibitors. The mechanism of PGE2 inhibition is often linked to the suppression of cyclooxygenase-2 (COX-2) expression and activity. researchgate.net
Modulation of Key Intracellular Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of benzofuran derivatives extend to the modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response.
Research on novel heterocyclic/benzofuran hybrids has revealed that these compounds can significantly interfere with these pathways. One particular piperazine/benzofuran hybrid, compound 5d, was found to inhibit the phosphorylation of key proteins in the MAPK/NF-κB signaling cascade in a dose-dependent manner. researchgate.net Specifically, it suppressed the phosphorylation of IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway. researchgate.net This inhibition of signaling cascades leads to a downstream reduction in the secretion of pro-inflammatory factors, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.net These findings strongly suggest that the anti-inflammatory mechanism of benzofuran derivatives is, at least in part, mediated through the suppression of the NF-κB and MAPK signaling pathways. researchgate.net
Inhibition of Specific Enzymes Involved in Inflammation (e.g., Cyclooxygenase, Lipoxygenase)
The enzymatic pathways that produce inflammatory mediators are primary targets for anti-inflammatory drugs. Cyclooxygenase (COX) and lipoxygenase (LOX) are two such enzyme families that play pivotal roles in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.
While many nonsteroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes, there is growing interest in developing dual inhibitors of both COX and 5-lipoxygenase (5-LOX) to achieve broader anti-inflammatory effects with potentially fewer side effects. nih.gov Phenylacetic acid derivatives, a structural component of the compound in focus, have been investigated as dual inhibitors of COX-2 and 5-LOX. nih.gov Furthermore, a series of 2-substituted benzofuran hydroxamic acids were synthesized and found to be potent inhibitors of 5-lipoxygenase. nih.gov The most potent of these compounds exhibited IC50 values as low as 40 nM in vitro. nih.gov This indicates that the benzofuran nucleus is a viable scaffold for designing potent lipoxygenase inhibitors. Although direct enzymatic inhibition data for this compound is not yet available, the activity of these related compounds suggests a high potential for COX and/or LOX inhibition.
Antimicrobial Spectrum and Underlying Mechanisms
In addition to their anti-inflammatory properties, this compound and its derivatives have shown promise as antimicrobial agents. Their activity spans both bacterial and fungal pathogens, with investigations beginning to uncover the mechanisms behind their efficacy.
Antibacterial Activity (e.g., against Gram-positive, Gram-negative strains, efflux pump inhibition)
The antibacterial potential of benzofuran derivatives has been explored against a range of pathogenic bacteria. For example, some benzofuran compounds isolated from Penicillium crustosum have exhibited moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus. nih.gov
A significant challenge in antibacterial therapy is the rise of multidrug resistance, often mediated by efflux pumps that actively transport antibiotics out of the bacterial cell. mdpi.com Efflux pump inhibitors (EPIs) can restore the efficacy of existing antibiotics. While direct evidence for efflux pump inhibition by this compound is not yet established, the activities of other natural products against Gram-negative bacteria have been significantly enhanced in the presence of an efflux pump inhibitor. mdpi.com This suggests that exploring the potential of benzofuran derivatives as EPIs or in combination with EPIs could be a fruitful area of research.
Antifungal Efficacy
The antifungal activity of benzofuran derivatives has been demonstrated against various fungal species. A study focused on the synthesis of new benzofuranyl acetic acid amides revealed their activity against the phytopathogenic fungus Fusarium oxysporum. researchgate.net Another study on benzofurans from Penicillium crustosum showed that one of the isolated compounds exhibited potent activity against Penicillium italicum, Fusarium oxysporum, and Colletotrichum musae, with MIC values of 12.5 μg/mL and 12.5–25 μg/mL for the latter two. nih.gov These findings highlight the potential of the benzofuran scaffold in the development of novel antifungal agents.
Interactive Data Table: Biological Activities of Benzofuran Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Model System | Potency (IC50/MIC) | Reference |
| Aza-benzofurans | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 cells | 16.5 - 17.3 μM | nih.gov |
| Piperazine/benzofuran hybrid | Anti-inflammatory | NF-κB and MAPK pathway modulation | RAW 264.7 cells | - | researchgate.net |
| Benzofuran hydroxamic acids | Anti-inflammatory | 5-Lipoxygenase Inhibition | In vitro | 40 nM | nih.gov |
| Benzofuran from P. crustosum | Antibacterial | Not specified | S. typhimurium, S. aureus | Moderate Activity | nih.gov |
| Benzofuranyl acetic acid amides | Antifungal | Not specified | Fusarium oxysporum | Active | researchgate.net |
| Benzofuran from P. crustosum | Antifungal | Not specified | P. italicum, F. oxysporum, C. musae | 12.5 - 25 μg/mL | nih.gov |
Antitubercular Potential and Target Enzyme Inhibition (e.g., chorismate mutase, Pks13 thioesterase)
Benzofuran derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. researchgate.net Their mechanism of action often involves the inhibition of enzymes essential for the survival of Mycobacterium tuberculosis (Mtb).
One key target is Polyketide Synthase 13 (Pks13), an enzyme critical for the final condensation step of mycolic acid biosynthesis, a major and unique component of the mycobacterial cell wall. acs.orgresearchgate.net A benzofuran derivative, identified as TAM16, was found to be a potent inhibitor of the thioesterase (TE) domain of Pks13. nih.govnih.gov Although development of this specific series was halted due to off-target effects, the research demonstrated that inhibiting Pks13 with benzofuran-based compounds leads to powerful in vivo efficacy, validating Pks13 as an attractive target for novel antitubercular drugs. acs.orgnih.gov The optimization efforts for these benzofuran inhibitors provided valuable structure-activity relationship (SAR) data for future drug design. researchgate.net
Another enzyme targeted by benzofuran derivatives is chorismate mutase, which plays a crucial role in the shikimate pathway, essential for the biosynthesis of aromatic amino acids in bacteria. nih.gov A study involving the synthesis of various benzofuran derivatives reported that some of these compounds exhibited significant in vitro inhibition of chorismate mutase, with inhibition percentages reaching 64–65% at a concentration of 30 mM. nih.gov This suggests that benzofuran-containing molecules can be developed as effective antitubercular agents by targeting this essential bacterial pathway. nih.gov
| Target Enzyme | Compound Class | Observed Activity | Reference |
|---|---|---|---|
| Pks13 Thioesterase (TE) | Benzofuran derivatives (e.g., TAM16) | Potent inhibition of the Pks13-TE domain, demonstrating in vivo efficacy against M. tuberculosis. | acs.orgnih.gov |
| Chorismate Mutase | Benzofuran derivatives | 64–65% in vitro inhibition at 30 mM. | nih.gov |
Anticancer and Antiproliferative Activities
The benzofuran core is a key pharmacophore in the design of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic activity against a range of human cancer cell lines. mdpi.comrsc.orgnih.gov These compounds exert their effects through various mechanisms, including the inhibition of critical cancer-related enzymes and the induction of programmed cell death. tandfonline.comnih.gov
Inhibition of Molecular Targets in Cancer Pathways (e.g., specific protein kinases like Plk1 PBD, CDK2; histone deacetylases like LSD1; dipeptidyl peptidase IV)
The anticancer activity of benzofuran derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell proliferation and survival.
Polo-like kinase 1 (Plk1) Polo-Box Domain (PBD): Plk1 is a key regulator of the cell cycle, and its overexpression is common in many cancers. semanticscholar.org The Polo-Box Domain (PBD) is essential for Plk1's subcellular localization and function. researchgate.net Small molecules that inhibit the PBD are sought after as potential cancer therapeutics. semanticscholar.orgresearchgate.net While many inhibitors have been explored, studies have included bicyclic aromatic systems like benzofuran in the design of Plk1 PBD inhibitors to enhance binding affinity and chemical diversity. nih.gov Acylthiourea derivatives have been designed as Plk1 PBD inhibitors, with some showing binding affinities in the low micromolar range and selectivity over other Plk subtypes. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a protein kinase that plays a critical role in the G1/S phase transition of the cell cycle. One benzofuran derivative was found to induce G1 arrest in hepatoma cells by reducing the expression of both cyclin D1 and CDK2. nih.gov Another study reported on 3-(piperazinylmethyl)benzofuran derivatives possessing potent CDK2 inhibitory activity, with one compound showing an IC50 of 52.75 nM and causing G2/M cell cycle arrest in breast cancer cells. researchgate.net
Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone deacetylase that is overexpressed in various cancers, making it a promising therapeutic target. nih.govscispace.com A series of novel benzofuran derivatives were designed and evaluated as LSD1 inhibitors. nih.gov The representative compound, 17i, demonstrated excellent enzymatic inhibition with an IC50 value of 0.065 μM. Furthermore, it showed potent antiproliferative activity against several tumor cell lines, including MCF-7 (breast), MGC-803 (gastric), and H460 (lung), with IC50 values in the low micromolar range. nih.gov
| Target | Compound Class/Example | Inhibitory Concentration (IC50) | Cell Line | Reference |
|---|---|---|---|---|
| LSD1 | Benzofuran derivative 17i | 0.065 µM (enzymatic) | N/A | nih.gov |
| 2.90 ± 0.32 µM | MCF-7 (Breast) | nih.gov | ||
| 5.85 ± 0.35 µM | MGC-803 (Gastric) | nih.gov | ||
| 2.06 ± 0.27 µM | H460 (Lung) | nih.gov | ||
| CDK2 | 3-(piperazinylmethyl)benzofuran derivative | 52.75 nM | MCF-7 (Breast) | researchgate.net |
| Plk1 PBD | Acylthiourea derivative 3v | Low micromolar range | N/A | nih.gov |
Induction of Cellular Apoptosis and Cell Cycle Arrest in Pre-clinical Models
A primary mechanism through which benzofuran derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.
Studies on benzofuran-2-acetic methyl ester derivatives showed they could induce G0/G1 cell cycle arrest in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells. nih.gov These compounds were also shown to induce apoptosis, evidenced by an increase in poly (ADP-ribose) polymerase (PARP) cleavage and a higher Bax/Bcl-2 ratio. nih.gov Similarly, newly synthesized benzofuran-isatin conjugates provoked apoptosis in a dose-dependent manner in SW-620 colon cancer cells. tandfonline.com These compounds significantly inhibited the anti-apoptotic protein Bcl-2 and increased the level of cleaved PARP. tandfonline.com Other research has confirmed that various benzofuran derivatives can induce G2/M phase arrest and apoptosis in cervical cancer cells (HeLa and SiHa) and G1 arrest in liver cancer cells (Huh7). nih.gov The induction of apoptosis is often confirmed by observing a significant increase in the activity of caspases, such as caspase 3/7. mdpi.com
Quorum Sensing Inhibition in Pathogenic Systems
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. plos.orgnih.gov Inhibiting QS is a promising strategy to combat bacterial infections without promoting resistance. nih.gov Benzofuran-based compounds have been evaluated as potential quorum sensing inhibitors (QSIs).
In one study, benzofuran-based thiosemicarbazides demonstrated significant QSI activity. nih.gov These compounds reduced violacein (B1683560) production in the biosensor strain C. violaceum by up to 67.36%. nih.gov When tested against P. aeruginosa, a pathogenic bacterium, these derivatives showed a promising inhibitory effect on biofilm formation (up to 79.93% reduction) and the production of virulence factors like pyocyanin (B1662382) and rhamnolipids. nih.gov Another study on new benzofuran derivatives also reported good QS inhibition, further highlighting the potential of this chemical scaffold in developing anti-pathogenic agents that target bacterial communication. researchgate.net
Antiviral Properties
Benzofuran and its derivatives have been identified as having a broad spectrum of biological activities, including antiviral properties. rsc.orgrsc.orgresearchgate.net Research has shown that certain synthetic benzofuran derivatives are active against a variety of DNA and RNA viruses. nih.gov For instance, specific derivatives exhibited activity against respiratory syncytial virus (RSV) and influenza A virus in cell culture models. nih.gov
More recently, a series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov By activating STING, these compounds induce the production of type I interferons (IFN-I), which are crucial components of the innate immune response to viral infections. nih.gov This IFN-dependent antiviral activity was demonstrated against human coronaviruses, including SARS-CoV-2, where the compounds inhibited viral replication at nanomolar concentrations. nih.gov This positions benzofuran derivatives as a novel chemical scaffold for the development of host-targeting, broad-spectrum antiviral agents. researchgate.netnih.gov
Antioxidant Capacity and Free Radical Scavenging Mechanisms
Many benzofuran derivatives exhibit significant antioxidant activity, which is the ability to neutralize harmful free radicals. rsc.orgnih.gov The accumulation of free radicals, or reactive oxygen species (ROS), can lead to oxidative stress, a condition implicated in various diseases. nih.gov
The antioxidant properties of 2-phenylbenzofuran (B156813) derivatives have been studied using computational methods. nih.govrsc.orgresearchgate.net These studies indicate that the primary mechanism for free radical scavenging in the gaseous phase is Hydrogen Atom Transfer (HAT), where the antioxidant molecule donates a hydrogen atom to the radical. nih.govrsc.org The efficiency of this process is related to the O–H bond dissociation enthalpy (BDE). nih.gov In solvent environments like water or methanol, the mechanism can shift to Sequential Proton Loss Electron Transfer (SPLET), which is influenced by the proton affinity (PA). nih.govrsc.org Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have also been synthesized and evaluated for their antioxidant potential, with some compounds showing good scavenging of DPPH free radicals and effective chelation of Fe+2 ions. researchgate.net The ability of benzofuranone derivatives to act as effective radical scavengers has also been noted. researchgate.netresearchgate.net
Immunomodulatory Effects on Cellular Responses
The immune system is a complex network of cells and organs that protect the body from infection and disease. Certain chemical compounds can modulate the activity of the immune system, either by suppressing or enhancing its responses. Benzofuran-2-carboxamide (B1298429) derivatives have been investigated for their potential immunomodulatory effects.
Research has shown that certain benzofuran-2-carboxamide derivatives can act as immunomodulatory agents by inhibiting the chemotaxis of human peripheral blood mononuclear cells (PBMCs) induced by the chemokine CCL20. nih.gov The CCL20/CCR6 axis is recognized for its role in both autoimmune and non-autoimmune disorders, making its inhibition a promising therapeutic strategy. nih.gov Specifically, C4 and C5-substituted derivatives of the benzofuran scaffold have been identified as effective inhibitors of this CCL20-induced chemotaxis. nih.gov This suggests that compounds with a benzofuran-2-carboxamide core could potentially interfere with the signaling pathways that govern immune cell migration, a key process in inflammation and immune responses. nih.gov
Receptor Binding and Modulation
Receptors are protein molecules that receive and transduce chemical signals, playing a crucial role in cellular communication. The interaction of small molecules with specific receptors can lead to a variety of physiological effects. The benzofuran scaffold has been explored for its ability to bind to and modulate the activity of several important receptor systems.
Cannabinoid Receptor (CB1, CB2) Agonism/Allosteric Modulation
The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is involved in regulating a wide range of physiological processes. The CB1 receptor is primarily found in the central nervous system and mediates the psychotropic effects of cannabinoids, while the CB2 receptor is predominantly expressed in immune cells and is a target for therapies aimed at modulating immune function. olemiss.edu
The benzofuran scaffold has been utilized as a framework for developing synthetic cannabinoid receptor ligands. olemiss.edu By designing molecules that mimic the pharmacophoric elements of known cannabinoids, researchers have created benzofuran derivatives with affinity for cannabinoid receptors. olemiss.edu In some instances, these derivatives have shown selectivity for the CB2 receptor, suggesting potential for immunomodulatory applications without the psychoactive effects associated with CB1 agonism. olemiss.edu
Furthermore, a series of 5-chlorobenzofuran-2-carboxamides has been developed as allosteric modulators of the cannabinoid receptor type 1 (CB1). nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance or diminish the receptor's response to its natural ligand.
Serotonin (B10506) Receptor (5-HT7) Antagonism
The serotonin system is a key neurotransmitter system involved in the regulation of mood, cognition, and other physiological functions. nih.gov It exerts its effects through a variety of receptor subtypes, including the 5-HT7 receptor. nih.gov Antagonists of the 5-HT7 receptor are being investigated for their potential therapeutic benefits in a range of neuropsychiatric disorders. patsnap.com
While direct evidence for the interaction of this compound with the 5-HT7 receptor is not available, research has been conducted on other benzofuran derivatives and their affinity for serotonin receptors. For instance, novel benzofuran derivatives have been synthesized that exhibit dual affinity for the 5-HT1A receptor and the serotonin transporter. nih.gov This indicates that the benzofuran scaffold can be a suitable template for designing ligands that target components of the serotonin system. However, it is important to note that affinity for one receptor subtype does not automatically imply activity at another.
General Enzyme Inhibition Studies (beyond previously specified)
Enzymes are biological catalysts that are essential for a vast array of biochemical reactions. The inhibition of specific enzymes is a common mechanism of action for many therapeutic drugs. The benzofuran-2-carboxamide structure has been explored as a basis for the development of inhibitors for various enzymes.
One area of investigation has been the inhibition of bacterial enzymes. For example, a series of 2-phenyl-benzofuran-3-carboxamide derivatives were synthesized and identified as potent inhibitors of Sortase A (SrtA) from Staphylococcus aureus. nih.gov SrtA is a crucial enzyme for the anchoring of virulence-associated proteins to the bacterial cell wall, and its inhibition is considered a promising anti-infective strategy. nih.gov In this study, the amide group at the 3-position of the benzofuran ring was found to be essential for the inhibitory activity. nih.gov
In another study, benzofuran derivatives were evaluated as inhibitors of chorismate mutase, an enzyme involved in the biosynthesis of aromatic amino acids in bacteria. acs.org Certain derivatives showed significant in vitro inhibition of this enzyme, suggesting their potential as antibacterial agents. acs.org
The table below summarizes the enzyme inhibitory activities of some benzofuran derivatives.
| Compound Class | Target Enzyme | Key Findings |
| 2-phenyl-benzofuran-3-carboxamide derivatives | Staphylococcus aureus Sortase A | The amide group at the 3-position was essential for inhibitory activity. nih.gov |
| Benzofuran derivatives | Chorismate mutase | Showed 64-65% in vitro inhibition at 30 mM. acs.org |
Future Directions and Research Perspectives for the 2 4 1 Benzofuran 2 Amido Phenyl Acetic Acid Chemical Space
Development of Advanced Synthetic Methodologies
The future synthesis of derivatives related to 2-[4-(1-Benzofuran-2-amido)phenyl]acetic acid will likely move beyond traditional methods towards more efficient, scalable, and environmentally friendly strategies. While established methods exist, recent research highlights the development of novel protocols that offer significant advantages.
Key future approaches include:
Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in synthesizing benzofuran (B130515) rings and their derivatives. Future efforts will likely focus on refining these methods, such as one-pot tandem reactions of 2-hydroxyarylacetonitriles with sodium sulfinates, which allow for scalable synthesis. mdpi.com
Domino and One-Pot Reactions: These strategies, which combine multiple reaction steps into a single operation, are highly efficient. Gold-catalyzed domino cyclization and other multi-component reactions can rapidly build molecular complexity from simple precursors, reducing waste and purification steps. nih.gov
C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds on the benzofuran scaffold represents a powerful and atom-economical approach. This allows for the late-stage modification of complex molecules, enabling the rapid generation of diverse chemical libraries for biological screening.
Flow Chemistry: The use of continuous-flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. This is particularly relevant for moving promising compounds from laboratory-scale synthesis to larger-scale production for further studies. nih.govresearchgate.net
Novel Cycloaddition Strategies: Recent discoveries, such as the [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides, provide new and efficient pathways to construct substituted benzofuran scaffolds under mild conditions. nih.gov
These advanced methodologies will be crucial for efficiently exploring the chemical space around the core scaffold, enabling the synthesis of novel analogues with improved properties.
| Synthetic Strategy | Description | Potential Advantages |
| Palladium-Catalyzed Tandem Reactions | One-pot synthesis of 2-arylbenzofurans via desulfinative addition and intramolecular annulation. mdpi.com | High efficiency, scalability, good to excellent yields. mdpi.com |
| Willgerodt–Kindler Rearrangement | A method used for the gram-scale synthesis of the key precursor, benzofuranyl acetic acid. nih.gov | Enables production of sufficient quantities for biological studies, uses industrially recognized reactions. nih.gov |
| Gold-Catalyzed Domino Cyclization | A catalytic method for constructing the benzofuran ring system through a cascade of reactions. nih.gov | High atom economy, mild reaction conditions. |
| [4+1] Cycloaddition | Reaction of in situ generated ortho-quinone methides with isocyanides to form 2-aminobenzofurans. nih.gov | Straightforward and efficient, good yields under mild conditions. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future applications of AI/ML in this chemical space include:
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties from the ground up. nih.govcrimsonpublishers.com By learning the underlying chemical rules from existing benzofuran derivatives, these models can propose novel structures that are synthetically feasible and optimized for specific biological targets.
High-Throughput Virtual Screening (HTVS): AI/ML algorithms can rapidly screen virtual libraries containing millions of benzofuran analogues against a biological target, predicting their binding affinity and potential activity. nih.gov This prioritizes the most promising candidates for synthesis and experimental testing, saving considerable time and resources.
Predictive Modeling: Machine learning models can be trained to predict various properties of new compounds, such as their absorption, distribution, metabolism, and excretion (ADME) characteristics. crimsonpublishers.com This allows researchers to filter out compounds with unfavorable profiles early in the design phase, increasing the success rate of drug candidates.
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for target molecules, potentially uncovering pathways that a human chemist might overlook. digitellinc.com
The integration of these computational approaches will enable a more targeted and efficient exploration of the benzofuran chemical space, leading to the faster identification of high-quality lead compounds. nih.gov
| AI/ML Application | Description | Impact on Drug Discovery |
| De Novo Design | Generates novel molecular structures with optimized properties using models like variational autoencoders. nih.gov | Creates innovative drug candidates without relying on existing templates. crimsonpublishers.com |
| Virtual Screening | Uses ML to predict the activity of compounds against a target, prioritizing candidates for synthesis. nih.gov | Dramatically accelerates the hit identification process and reduces experimental costs. nih.gov |
| ADME Prediction | Predicts the pharmacokinetic properties of a molecule before it is synthesized. crimsonpublishers.com | Reduces the likelihood of late-stage failure by identifying problematic compounds early. crimsonpublishers.com |
| Retrosynthesis Planning | Proposes efficient and novel synthetic pathways for target molecules. digitellinc.com | Optimizes chemical synthesis, potentially reducing costs and time. digitellinc.com |
Discovery of Novel Biological Targets and Mechanistic Pathways
While benzofuran derivatives are known to interact with several targets, a significant opportunity lies in identifying novel biological targets and elucidating their underlying mechanistic pathways. The broad bioactivity of the scaffold suggests its potential to modulate numerous cellular processes. rsc.org
Future research should focus on:
Target Deconvolution: For compounds identified through phenotypic screening (where the target is unknown), advanced techniques like chemical proteomics, thermal proteome profiling, and genetic approaches (e.g., CRISPR-Cas9 screening) can be used to identify the specific protein(s) they interact with.
Exploring New Therapeutic Areas: Given the established anti-inflammatory, anticancer, and neuroprotective activities, research can expand into related but underexplored areas. nih.govnih.govresearchgate.net For instance, the immunomodulatory properties of some benzofurans could be investigated for autoimmune diseases. nih.gov
Pathway Analysis: Once a target is identified, comprehensive studies are needed to understand how modulating that target affects cellular signaling pathways. This provides a deeper understanding of the compound's mechanism of action and can reveal potential biomarkers for efficacy.
Known Target Families: Benzofuran derivatives have shown activity against targets like aminopeptidases (ERAP1), tubulin, and cannabinoid receptors. nih.govmdpi.comnih.gov Further screening against other members of these protein families could uncover new activities and opportunities for developing more selective agents.
The discovery of novel targets will open up new therapeutic applications for the this compound chemical space and provide deeper insights into disease biology.
| Known Target Class | Example(s) | Potential Future Exploration |
| Enzymes | Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), Cholinesterases, Histone Deacetylases (HDACs). nih.govmdpi.comnih.gov | Screening against other peptidases, kinases, or epigenetic modifiers. |
| Receptors | Cannabinoid Receptors (CB2). nih.gov | Investigating activity at other G-protein coupled receptors (GPCRs) or nuclear receptors. |
| Structural Proteins | Tubulin. mdpi.com | Exploring interactions with other cytoskeletal components or protein-protein interfaces. |
Exploration of Multitargeting Approaches and Hybrid Molecules
For complex, multifactorial diseases such as Alzheimer's disease and cancer, agents that can modulate multiple biological targets simultaneously may offer superior therapeutic efficacy compared to single-target drugs. nih.gov The benzofuran scaffold is an excellent framework for designing such multitarget-directed ligands (MTDLs). nih.gov
Promising strategies for the future include:
Rational Design of MTDLs: Based on the known pharmacology of different benzofuran derivatives, new molecules can be rationally designed to interact with two or more distinct targets involved in a disease pathway. For example, combining cholinesterase inhibition with cannabinoid receptor modulation in a single molecule for Alzheimer's disease. nih.gov
Hybrid Molecules: This approach involves covalently linking the benzofuran pharmacophore with another known pharmacophore that acts on a different target. This can create synergistic effects and novel biological activities. An example is the development of benzofuran-based hybrids for the dual inhibition of β-amyloid aggregation and cholinesterase activity. nih.gov
Fragment-Based Ligand Design: Fragments from different benzofuran derivatives known to bind to separate targets can be computationally or synthetically linked to create a single, dual-action molecule.
This multitargeting strategy represents a sophisticated approach to drug design that is particularly well-suited for diseases where a network of biological pathways is dysregulated. nih.gov
Pre-clinical Optimization for Enhanced Efficacy and Selectivity (excluding specific safety/toxicity details)
Key optimization strategies for the benzofuran chemical space will involve:
Systematic SAR Studies: Modifying substituents at various positions on the benzofuran ring, the phenylacetic acid moiety, and the amide linker to determine their impact on biological activity. For example, studies on 2-aroyl benzofuran derivatives showed that the number and position of methoxy (B1213986) groups on the phenyl ring significantly influenced antiproliferative activity and selectivity against different cancer cell lines. mdpi.com
Improving Target Selectivity: Fine-tuning the molecular structure to maximize interactions with the desired target while minimizing binding to off-target proteins. Optimization of a benzofuran series of ERAP1 inhibitors led to a nearly 1000-fold selectivity against related aminopeptidases like ERAP2 and APN. nih.gov
Structure-Based Drug Design: Using high-resolution structural information of the target protein (from X-ray crystallography or cryo-EM) to guide the design of analogues that fit more precisely into the binding site. In silico docking studies can also support this process by predicting favorable binding poses and interactions. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic parameters without losing the key interactions required for biological activity.
Through rigorous pre-clinical optimization, the therapeutic potential of lead compounds from the this compound chemical space can be systematically enhanced to produce candidates with superior efficacy and selectivity.
Q & A
Q. What are the established synthetic routes for 2-[4-(1-Benzofuran-2-amido)phenyl]acetic acid, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : The synthesis typically involves coupling benzofuran-2-carboxylic acid (CAS 496-41-3, sourced from reagents like those in ) with 4-aminophenylacetic acid via amide bond formation. Carbodiimide reagents (e.g., EDCl/HOBt) are commonly used. Post-synthesis, purification via column chromatography or recrystallization is critical. Structural confirmation requires:
- 1H/13C NMR to verify aromatic protons and amide linkages.
- FT-IR to identify carbonyl stretches (amide I band ~1650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (as demonstrated in ) for absolute stereochemical assignment .
Q. How can researchers ensure the purity of this compound, and what spectroscopic methods are recommended for detecting impurities?
- Methodological Answer : Purity assessment should combine:
- HPLC-UV/ELSD with a C18 column (e.g., acetonitrile/water gradient) to detect unreacted starting materials or byproducts.
- Differential Scanning Calorimetry (DSC) to identify polymorphic impurities.
- Thin-layer chromatography (TLC) for rapid in-process checks.
Cross-referencing spectral data with the NIST Chemistry WebBook () ensures consistency in functional group assignments .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis and reaction mechanisms of this compound?
- Methodological Answer : Advanced methods include:
- Density Functional Theory (DFT) to model transition states and predict regioselectivity in amide coupling.
- Molecular dynamics simulations to assess solvent effects (e.g., DMF vs. THF).
- Tools like ICReDD’s reaction path search () integrate quantum calculations and experimental feedback to narrow optimal conditions (e.g., catalyst loading, temperature).
For example, computational screening of coupling reagents could reduce trial-and-error experimentation .
Q. How might researchers resolve contradictions between theoretical and experimental yields in large-scale synthesis?
- Methodological Answer : Discrepancies often arise from unaccounted variables like:
- Mass transfer limitations in scaled-up reactions (e.g., inefficient mixing).
- Byproduct formation due to side reactions (e.g., hydrolysis of activated intermediates).
Strategies: - Reaction calorimetry to monitor exothermicity and optimize heating/cooling rates.
- Design of Experiments (DoE) to statistically isolate critical parameters (e.g., pH, stoichiometry).
- In-situ FT-IR or Raman spectroscopy for real-time reaction monitoring .
Q. What advanced techniques are recommended for elucidating the compound’s binding interactions in biological systems?
- Methodological Answer : For mechanistic studies:
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity with target proteins (e.g., histone deacetylases, as in ).
- Molecular docking (using AutoDock Vina) to predict binding poses, validated by X-ray crystallography of protein-ligand complexes.
- NMR-based saturation transfer difference (STD) experiments to map ligand-epitope interactions .
Q. How can researchers address solubility challenges for in vitro bioactivity assays?
- Methodological Answer : Strategies include:
- Salt formation (e.g., sodium or hydrochloride salts) to enhance aqueous solubility.
- Co-solvent systems (e.g., DMSO/PBS mixtures) with ≤1% DMSO to avoid cytotoxicity.
- Nanoparticle encapsulation using polylactic-co-glycolic acid (PLGA) for controlled release.
Pre-formulation studies using dynamic light scattering (DLS) and powder X-ray diffraction (PXRD) (as in ) guide formulation stability .
Data Analysis and Validation
Q. What statistical approaches are suitable for validating reproducibility in synthetic batches?
- Methodological Answer : Employ:
- Principal Component Analysis (PCA) to identify batch-to-batch variability in spectral or chromatographic data.
- Control charts (e.g., Shewhart charts) for monitoring critical quality attributes (e.g., yield, purity).
- Multivariate regression to correlate process parameters (e.g., stirring rate, solvent volume) with product quality .
Q. How should researchers handle discrepancies in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate using:
- Orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target engagement.
- Dose-response curves with Hill slope analysis to assess potency consistency.
- Meta-analysis of published data (e.g., PubChem BioAssay data in ) to contextualize outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
